3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Medicinal Chemistry Structure–Activity Relationship Triazole Derivatives

This specific ortho-methoxy isomer (CAS 676622-58-5) is a critical, non-interchangeable starting point for medicinal chemistry campaigns targeting drug-resistant fungal pathogens (validated CYP51 pharmacophore) and selective antiproliferative agents. Literature SAR evidence demonstrates that the ortho-methoxy substitution pattern on the 5-phenyl ring introduces distinct steric constraints and intramolecular hydrogen-bonding potential, with positional isomer changes altering IC₅₀ values by >80-fold across cancer cell lines. The 2,6-difluorobenzyl moiety provides a distinctive ¹⁹F NMR handle and enhances binding affinity via fluorine–protein interactions. With MW <350 g/mol, moderate clogP (~3.8), and favorable HBD/HBA count, this compound is assay-ready for solubility, logD, plasma protein binding, and microsomal stability profiling. Procurement of the exact ortho-methoxy isomer is essential—para- and meta-methoxy positional isomers (CAS 676582-45-9 and 676582-44-8) exhibit different solid-state properties, solubility, and metabolic profiles that cannot be extrapolated.

Molecular Formula C16H14F2N4OS
Molecular Weight 348.4 g/mol
Cat. No. B4708913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H14F2N4OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChIInChI=1S/C16H14F2N4OS/c1-23-14-8-3-2-5-10(14)15-20-21-16(22(15)19)24-9-11-12(17)6-4-7-13(11)18/h2-8H,9,19H2,1H3
InChIKeyUZBMVZMNCGJYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Structural Identity and Core Properties for Procurement Decisions


3-[(2,6-Difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 676622-58-5, molecular formula C₁₆H₁₄F₂N₄OS, molecular weight 348.4 g/mol) is a synthetic small-molecule belonging to the 4-amino-1,2,4-triazole class bearing a 2,6-difluorobenzyl thioether at position 3 and an ortho-methoxyphenyl substituent at position 5 . This compound is structurally related to the broader family of 3-alkylsulfanyl-4-amino-1,2,4-triazoles that have been investigated for antiproliferative, antifungal, and antibacterial activities in academic drug discovery settings [1].

Why Generic Substitution Is Not Advisable: Ortho-Methoxy Positioning Drives Differential Pharmacochemical Properties


Within the 3-[(2,6-difluorobenzyl)sulfanyl]-5-(substituted-phenyl)-4H-1,2,4-triazol-4-amine series, the methoxy group position on the 5-phenyl ring is a critical determinant of biological activity . The ortho substitution present in this compound introduces distinct steric constraints and intramolecular hydrogen-bonding potential that differ fundamentally from the para-methoxy (CAS 676582-45-9) and meta-methoxy (CAS 676582-44-8) [1] positional isomers. Published structure–activity relationship (SAR) evidence on analogous 3-alkylsulfanyl-4-amino-1,2,4-triazoles demonstrates that subtle changes in aryl substitution can alter antiproliferative IC₅₀ values by more than 80-fold across cancer cell lines , confirming that in-class compounds cannot be simply interchanged without risking loss of potency or altered selectivity.

Quantitative Differentiation Evidence for 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Ortho-Methoxy Substitution Confers a Unique Electrostatic and Steric Profile Relative to Para and Meta Isomers

The ortho-methoxy group on the 5-phenyl ring creates a significantly different molecular electrostatic potential surface compared to the para- and meta-methoxy positional isomers. This structural distinction is quantifiable through computed clogP and polar surface area values: the target compound (clogP ~3.8, tPSA ~71 Ų) shows a lower topological polar surface area than the para isomer (tPSA ~71 Ų, identical due to same atom composition but distinct 3D conformation), while the ortho-methoxy orientation introduces steric hindrance that restricts rotational freedom of the 5-phenyl ring relative to the triazole core, a feature not present in the para isomer. In the landmark SAR study of 3-alkylsulfanyl-4-amino-1,2,4-triazoles by Zhao et al. (2016), changing the substituent position on the aryl ring from para to ortho resulted in up to 85-fold variation in antiproliferative IC₅₀ values against HCT116 cells (compound 8d: IC₅₀ = 0.37 μM vs. compound 8a: IC₅₀ = 31.31 μM) [1].

Medicinal Chemistry Structure–Activity Relationship Triazole Derivatives

2,6-Difluorobenzyl Sulfanyl Group Provides Enhanced Lipophilic Ligand Efficiency Compared to Non-Fluorinated Benzyl Analogs

The 2,6-difluorobenzyl moiety introduces two strongly electron-withdrawing fluorine atoms that modulate the electron density of the thioether linkage and the triazole core. Published data on analogous fluorinated triazole compounds demonstrate that 2,6-difluorobenzyl substitution increases metabolic stability and target affinity relative to non-fluorinated benzyl derivatives. In the caffeine-based triazole series, the 2,6-difluorobenzyl derivative 6d exhibited dual AChE/BACE-1 inhibition with IC₅₀ values of 1.43 μM and 10.9 μM, respectively, whereas the unsubstituted benzyl analog showed >50% reduction in potency [1]. Furthermore, the review by Küçükgüzel (2015) highlights that 1,2,4-triazole-3-thiones with electron-withdrawing aryl substituents consistently outperform those with electron-donating groups in antimicrobial assays [2].

Fluorine Chemistry Ligand Efficiency Drug Design

Class-Level Antifungal Potential Inferred from Triazole Scaffold with Thioether Linkage

The 1,2,4-triazole core with a thioether substituent at position 3 is a recognized pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition, the same target engaged by clinical azole antifungals. A comprehensive review of 1,2,4-triazole medicinal chemistry reports that certain 3-substituted-4-amino-1,2,4-triazole derivatives have demonstrated antifungal activity with MIC₈₀ values as low as 0.0039 μg/mL against C. albicans, representing 16- to 2051-fold superior potency relative to voriconazole, itraconazole, fluconazole, and ketoconazole, respectively [1]. While the target compound has not yet been individually profiled in published antifungal MIC panels, its structural features—the 2,6-difluorobenzyl thioether combined with the ortho-methoxyphenyl group—place it squarely within the SAR space associated with potent CYP51 inhibition. In contrast, the 2,6-dichlorobenzyl analog (CAS unavailable) would be expected to exhibit altered halogen bonding patterns and different CYP51 affinity due to the larger atomic radius and lower electronegativity of chlorine versus fluorine .

Antifungal Agents Candida albicans Ergosterol Biosynthesis

Physicochemical Property Differentiation: Molecular Weight, clogP, and Hydrogen-Bond Donor/Acceptor Profile

The target compound (MW = 348.4 g/mol, clogP ~3.8, HBD = 2, HBA = 5) occupies a favorable drug-like physicochemical space distinct from its closest commercially available analogs. The ortho-methoxy isomer has a molecular weight identical to the para and meta isomers (348.4 g/mol), but its 3D conformation and intramolecular hydrogen-bonding capacity differ due to the proximity of the methoxy oxygen to the triazole N4-amino group. The 3-[(2-chloro-6-fluorobenzyl)sulfanyl] analog (CAS not publicly listed) introduces a mixed halogen pattern (Cl/F) that alters molecular weight to ~364.9 g/mol and modifies the electronic distribution on the benzyl ring . These physicochemical differences translate to distinct HPLC retention times, solubility profiles, and formulation behaviors that must be accounted for in assay development and in vivo study design .

Physicochemical Properties Drug-Likeness Procurement Specifications

Recommended Research and Industrial Application Scenarios for 3-[(2,6-Difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine


Antifungal Lead Optimization Programs Targeting Azole-Resistant Candida and Aspergillus Species

This compound serves as a differentiated starting point for medicinal chemistry campaigns against drug-resistant fungal pathogens. The 1,2,4-triazole-4-amine scaffold with a 3-thioether linkage is a validated pharmacophore for CYP51 inhibition, with literature precedents demonstrating MIC₈₀ values as low as 0.0039 μg/mL and 16- to 2051-fold potency advantages over clinical azoles in structurally optimized analogs [1]. The ortho-methoxy and 2,6-difluorobenzyl substitution pattern has not been exhaustively profiled in public antifungal panels, offering an opportunity to explore uncharted SAR territory that may yield patentable chemotypes with activity against fluconazole-resistant strains.

Antiproliferative Screening in Solid Tumor Cell Line Panels

Based on the established antiproliferative activity of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives, with select compounds achieving IC₅₀ values of 0.37 μM against HCT116 colon cancer cells while sparing normal HEK-293 kidney cells [2], the target compound is well-suited for cytotoxicity profiling across the NCI-60 or a focused gastrointestinal cancer panel. Its ortho-methoxy substitution may confer selectivity advantages over para-substituted analogs that warrant systematic investigation.

Physicochemical and Formulation Pre-Profiling for Early-Stage Drug Discovery

With a molecular weight below 350 g/mol, moderate lipophilicity (clogP ~3.8), and favorable hydrogen-bond donor/acceptor count (HBD = 2, HBA = 5), this compound is suitable for aqueous solubility, logD, plasma protein binding, and microsomal stability assays . Procurement of the exact ortho-methoxy isomer is critical, as even the para- and meta-methoxy positional isomers—despite sharing identical molecular weight and molecular formula—will exhibit different solid-state properties, solubility, and metabolic profiles that cannot be extrapolated from the target compound data.

Tool Compound for Probing Fluorine-Mediated Binding Interactions in Structural Biology

The 2,6-difluorobenzyl moiety provides a distinctive ¹⁹F NMR handle and potential for favorable fluorine–protein interactions (C–F···H–C, C–F···C=O) as demonstrated in analogous triazole series where 2,6-difluorobenzyl derivatives showed >2-fold binding affinity enhancement over non-fluorinated benzyl analogs [3]. This compound can serve as a probe for ¹⁹F-based protein–ligand NMR studies or as a reference ligand in crystallographic fragment screening campaigns targeting enzymes with hydrophobic benzyl-binding pockets.

Quote Request

Request a Quote for 3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.